4-(4-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine

Medicinal Chemistry Cross-Coupling Reaction Selectivity

4-(4-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine (CAS 1545775-37-8) is a halogenated heterocyclic building block belonging to the pyrimidine class, characterized by a 2,6-dichloropyrimidine core substituted at the 4-position with a 4-bromo-2-fluorophenyl moiety. This precise substitution pattern furnishes a molecular weight of 321.96 g/mol (C10H4BrCl2FN2) and is specifically designed to serve as a versatile intermediate in medicinal chemistry, particularly for constructing ATP-competitive kinase inhibitors where differentiated aryl group electronics are critical.

Molecular Formula C10H4BrCl2FN2
Molecular Weight 321.96
CAS No. 1545775-37-8
Cat. No. B2695483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine
CAS1545775-37-8
Molecular FormulaC10H4BrCl2FN2
Molecular Weight321.96
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)F)C2=CC(=NC(=N2)Cl)Cl
InChIInChI=1S/C10H4BrCl2FN2/c11-5-1-2-6(7(14)3-5)8-4-9(12)16-10(13)15-8/h1-4H
InChIKeyIBVCEIWUJMEUFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine (CAS 1545775-37-8) as a Strategic Halogenated Pyrimidine Scaffold for Kinase-Targeted Synthesis


4-(4-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine (CAS 1545775-37-8) is a halogenated heterocyclic building block belonging to the pyrimidine class, characterized by a 2,6-dichloropyrimidine core substituted at the 4-position with a 4-bromo-2-fluorophenyl moiety . This precise substitution pattern furnishes a molecular weight of 321.96 g/mol (C10H4BrCl2FN2) and is specifically designed to serve as a versatile intermediate in medicinal chemistry, particularly for constructing ATP-competitive kinase inhibitors where differentiated aryl group electronics are critical [1].

The Criticality of Regiospecific Halogenation: Why 4-(4-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine Cannot Be Substituted with Generic Analogs


Generic substitution within the 2,6-dichloropyrimidine class is not feasible due to the precise regiochemistry and electronic interplay dictated by the 4-(4-bromo-2-fluorophenyl) motif. Altering the halogen pattern or aryl position fundamentally changes the compound's reactivity in cross-coupling reactions, its binding orientation in kinase active sites, and its overall synthetic tractability. For instance, the 2,6-dichloro configuration enables sequential, chemoselective nucleophilic aromatic substitution (SNAr) and Suzuki couplings that are not achievable with isomeric 4,6-dichloro or 2,4-dichloro scaffolds [1]. Furthermore, the para-bromo and ortho-fluoro substitution on the phenyl ring provides a unique electronic and steric profile that directly impacts potency and selectivity against kinases like Bcr/Abl, as demonstrated in comparative SAR studies of bromo-pyrimidine analogs [2].

Quantitative Evidence Guide: Differentiated Performance Metrics of 4-(4-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine


Enhanced Synthetic Versatility: Chemoselective Sequential Derivatization at C2 and C6

The 2,6-dichloro substitution pattern on the pyrimidine ring confers a distinct chemoselectivity advantage over the more common 4,6-dichloropyrimidine scaffolds. In palladium-catalyzed Suzuki couplings, the 2-chloro position exhibits significantly lower reactivity compared to the 6-chloro position, allowing for a precise, sequential two-step derivatization strategy. This enables the controlled introduction of diverse aryl groups, a feature not possible with symmetrical 4,6-dichloro analogs which undergo simultaneous or poorly controlled difunctionalization [1]. This differential reactivity is quantified by the ability to achieve mono-arylation at C6 with >90% selectivity under optimized conditions, followed by a subsequent C2 coupling, a process that yields complex, unsymmetrical pyrimidines essential for fine-tuning kinase selectivity.

Medicinal Chemistry Cross-Coupling Reaction Selectivity

Validated Utility in Kinase Inhibitor Design: Potent Bcr/Abl Tyrosine Kinase Inhibition

This compound serves as the direct precursor to a series of bromo-pyrimidine analogs designed as dasatinib-based tyrosine kinase inhibitors. While the specific intermediate's activity is not directly measured, its final elaborated analogs demonstrate potent Bcr/Abl kinase inhibition. For example, compounds derived from similar 2,6-dichloropyrimidine scaffolds with optimized aryl groups exhibit IC50 values in the low nanomolar range against Bcr/Abl, with select derivatives achieving IC50 < 10 nM [1]. The para-bromo substitution on the phenyl ring is critical for this activity, as SAR studies show that replacement with hydrogen or chlorine leads to a >10-fold loss in potency [1].

Kinase Inhibition Cancer Therapeutics Structure-Activity Relationship

Supplier-Verified Purity: Consistent 95% Minimum Purity Specification

Commercial suppliers consistently report a minimum purity specification of 95% for this compound . While many niche research chemicals are offered with lower or unspecified purity, this standardized 95% minimum ensures baseline quality for reproducible research. This specification is critical for maintaining synthetic yields and avoiding side reactions caused by impurities, particularly in sensitive cross-coupling reactions where halide impurities can poison catalysts.

Chemical Procurement Quality Control Reproducibility

Optimal Application Scenarios for 4-(4-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine


Medicinal Chemistry: Synthesis of Novel ATP-Competitive Kinase Inhibitors

This compound is ideally suited as a central scaffold for the development of next-generation tyrosine kinase inhibitors. Its 2,6-dichloro pattern allows for the sequential introduction of amine and aryl groups, enabling the rapid exploration of structure-activity relationships (SAR) around the pyrimidine core. The built-in bromo-fluoro-phenyl group provides a pre-optimized hydrophobic/electronic element, increasing the likelihood of achieving potent inhibition (IC50 < 100 nM) against targets like Bcr/Abl, EGFR, or VEGFR [1].

Process Chemistry: Development of Regioselective Cross-Coupling Methodologies

The unique reactivity of the 2,6-dichloropyrimidine core makes this compound a valuable substrate for developing new or optimized palladium-catalyzed coupling protocols. Its ability to undergo selective mono-arylation at C6 provides a clear analytical handle for reaction monitoring and optimization. Researchers can use this compound to benchmark catalyst systems aimed at achieving high chemoselectivity in challenging heteroaryl chloride couplings, as demonstrated in the synthesis of unsymmetrical diarylpyrimidines [2].

Chemical Biology: Generation of Targeted Chemical Probes

The presence of the bromine atom on the phenyl ring serves as a latent synthetic handle for further diversification via late-stage functionalization, such as Buchwald-Hartwig amination or borylation. This allows for the attachment of fluorescent tags, biotin, or other reporter groups to create chemical probes for target engagement studies. The well-defined purity (≥95%) ensures that these probes are of sufficient quality for precise biological interrogation without confounding impurities.

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